![molecular formula C20H18FN3O3S B2969248 Methyl {[6-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate CAS No. 1251549-42-4](/img/structure/B2969248.png)
Methyl {[6-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate
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Description
Methyl {[6-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate is a useful research compound. Its molecular formula is C20H18FN3O3S and its molecular weight is 399.44. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
Synthesis of Nitrogen-Containing Heterocycles : Research on the synthesis of nitrogen-containing heterocycles demonstrates the utility of quinoline derivatives in producing a range of biologically active compounds. Diaminomethylenehydrazones react with dimethyl acetylenedicarboxylate to yield various heterocycles, indicating the versatility of quinoline derivatives in synthesizing compounds with potential biological activity (Miyamoto & Yamazaki, 1994).
Derivatives for Corrosion Inhibition : A theoretical study on quinoxalines, closely related to quinolines, as corrosion inhibitors for copper in nitric acid media showcases the potential application of quinoline derivatives in materials science. Quantum chemical calculations reveal the relationship between molecular structure and inhibition efficiency, suggesting that similar quinoline derivatives could serve as effective corrosion inhibitors (Zarrouk et al., 2014).
Antimicrobial and Mosquito Larvicidal Activity : The synthesis of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones demonstrates the potential biomedical applications of quinoline derivatives. These compounds exhibit significant antibacterial, antifungal, and mosquito larvicidal activities, highlighting the potential of quinoline derivatives in developing new pharmaceuticals and insecticides (Rajanarendar et al., 2010).
properties
IUPAC Name |
methyl 3-[(4-fluorophenyl)methyl]-4-oxo-2-(1,3-thiazolidin-3-yl)quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c1-27-19(26)14-4-7-16-17(10-14)22-20(23-8-9-28-12-23)24(18(16)25)11-13-2-5-15(21)6-3-13/h2-7,10H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXHTLMQUPXPGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCSC3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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